molecular formula C20H31N5O2S B2382619 N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide CAS No. 899755-89-6

N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide

Cat. No.: B2382619
CAS No.: 899755-89-6
M. Wt: 405.56
InChI Key: AIJICEKJQVGYMB-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperazine ring, and a tetrahydroquinazolinone moiety. These structural features contribute to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinazolinone core, introduction of the piperazine ring, and attachment of the cyclopentyl group. Common reagents used in these steps include cyclopentanone, piperazine, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The piperazine ring and tetrahydroquinazolinone moiety play crucial roles in binding to the active sites of these targets, enhancing the compound’s potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide stands out due to its unique combination of structural features, which contribute to its high potency and selectivity in inhibiting specific molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2S/c1-23-10-12-24(13-11-23)25-17-9-5-4-8-16(17)19(22-20(25)27)28-14-18(26)21-15-6-2-3-7-15/h15H,2-14H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJICEKJQVGYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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